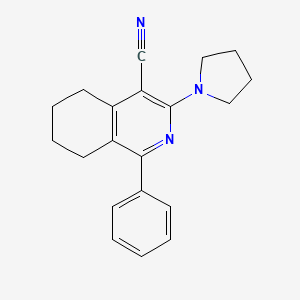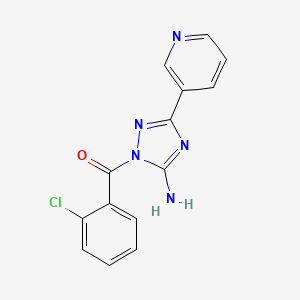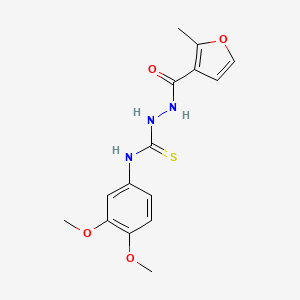
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its ability to modulate physiological and biochemical processes.
作用机制
The mechanism of action of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone involves the inhibition of specific enzymes that are involved in various physiological and biochemical processes. This inhibition leads to the modulation of these processes, which can have a profound effect on cellular function. The specific enzymes targeted by this compound are still being studied, but recent research suggests that they may be involved in cancer cell growth, immune system function, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone are complex and varied. This compound has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to have an effect on immune system function, specifically by modulating the activity of certain immune cells. In addition, this compound has been shown to have an effect on neurological function, specifically by modulating the activity of certain neurotransmitters.
实验室实验的优点和局限性
The advantages of using 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone in lab experiments are numerous. This compound is highly potent and has been shown to have a significant effect on various cellular processes. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to using this compound in lab experiments. For example, its potency can make it difficult to determine the optimal dosage for experiments, and its complex mechanism of action can make it difficult to interpret experimental results.
未来方向
There are many future directions for research on 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone. One potential direction is the study of its potential applications in cancer research, specifically in the development of targeted therapies for various types of cancer. Another potential direction is the study of its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in modulating various physiological and biochemical processes.
合成方法
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone involves a multistep process that requires specialized equipment and expertise. The synthesis starts with the reaction of 2-phenylindolizin-3-amine with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 4-methylpiperazine. The final step involves the removal of the ethyl group to yield 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the modulation of immune system function.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-11-13-23(14-12-22)21(26)20(25)19-18(16-7-3-2-4-8-16)15-17-9-5-6-10-24(17)19/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIBJLIINQPKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)



![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)

![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)




![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)

